
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone, also known as PANH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PANH is a hydrazone derivative of 3-phenylacrylaldehyde and 2-nitrophenylhydrazine, and its chemical structure is shown in Figure 1.
Mécanisme D'action
The mechanism of action of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone involves its ability to form stable complexes with metal ions and enzymes. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can act as a chelating agent, which can bind to metal ions and prevent their interaction with other molecules. In the case of enzymes, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been shown to have several biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can scavenge free radicals and prevent oxidative damage to cells and tissues. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in lab experiments include its high sensitivity and selectivity for metal ions and enzymes, its ability to form stable complexes, and its potential applications in various fields. However, the limitations of using 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone include its toxicity and potential side effects, as well as the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone.
2. Investigation of the structure-activity relationship of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in animal models to determine its potential as a therapeutic agent.
4. Development of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone-based sensors and biosensors for the detection and quantification of metal ions and enzymes in biological samples.
5. Exploration of the potential applications of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in other fields, such as environmental science and material science.
Conclusion
In conclusion, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone is a chemical compound that has shown great potential in scientific research due to its ability to form stable complexes with metal ions and enzymes. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has various applications in analytical chemistry, biochemistry, and medicinal chemistry, and has several biochemical and physiological effects. However, further research is needed to optimize the synthesis method, evaluate the pharmacokinetics and pharmacodynamics, and explore the potential applications of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in other fields.
Méthodes De Synthèse
The synthesis of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can be achieved by the condensation reaction between 3-phenylacrylaldehyde and 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced to form 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone. The yield and purity of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. In analytical chemistry, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been used as a sensitive and selective reagent for the detection and quantification of metal ions, such as copper, nickel, and cobalt. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can form stable complexes with metal ions, which can be detected by UV-Vis spectroscopy or fluorescence spectroscopy.
In biochemistry, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
Propriétés
IUPAC Name |
2-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-11-5-4-10-14(15)17-16-12-6-9-13-7-2-1-3-8-13/h1-12,17H/b9-6+,16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWOFALILUNPU-LVEAOLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

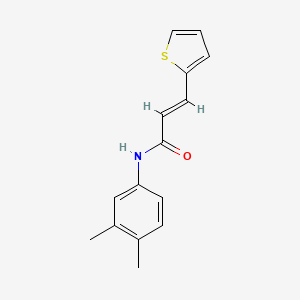
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)
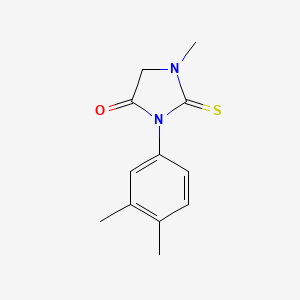
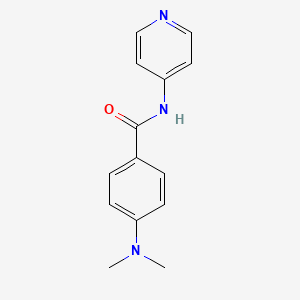
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
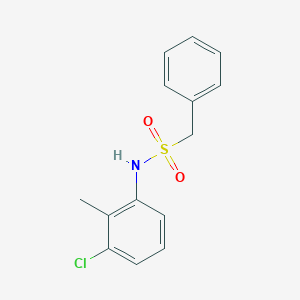
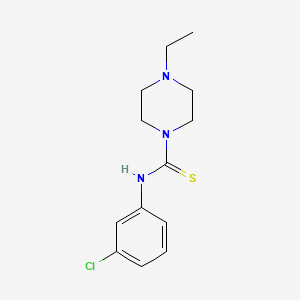
![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)


![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)